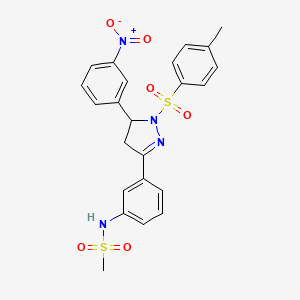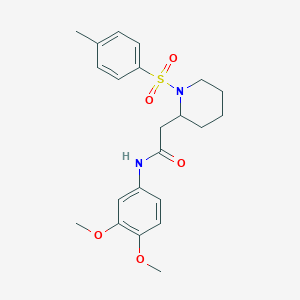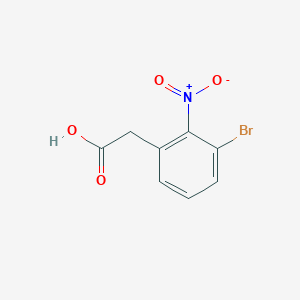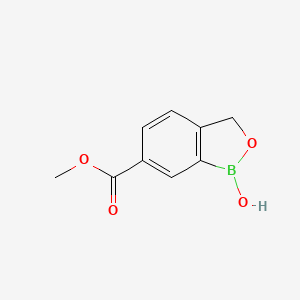
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22N4O6S2 and its molecular weight is 514.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions to achieve specific molecular structures. For example, the synthesis and spectroscopic characterization of a compound with a similar structural framework was performed, illustrating the methodology for creating complex molecules with potential biological activity. The reaction involved forming a pyrazole derivative, with characterization achieved through techniques like FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Molecular Interaction Studies
Research into the interactions of molecules similar to the specified compound with other chemical entities provides insight into their potential applications. A study on the interaction of methyl acetate with aqueous solutions of quinoxaline derivatives, including similar sulfonamide compounds, explored the effects of temperature and concentration on such interactions. This research is crucial for understanding the solubility and behavior of these compounds in various environments, potentially informing their application in drug formulation or material science (Raphael, Bahadur, & Ebenso, 2015).
Antimicrobial and Anti-inflammatory Applications
Compounds within this chemical family have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, a group of pyrazoles was synthesized and tested for anti-inflammatory activity, showing significant effects compared to a known drug, celecoxib. This suggests potential applications in developing new anti-inflammatory drugs (Abdellatif, Moawad, & Knaus, 2014).
Carbonic Anhydrase Inhibition
Another significant area of research is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Derivatives of the compound have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies contribute to the understanding of how such compounds can be used to modulate enzyme activity, with implications for treating conditions like glaucoma or metabolic acidosis (Büyükkıdan et al., 2017).
Corrosion Inhibition
Research has also explored the application of pyrazoline derivatives as corrosion inhibitors for metals in acidic media. This application is vital for protecting industrial equipment and infrastructure from corrosive damage, highlighting the versatility of these chemical compounds beyond biomedical applications (Lgaz et al., 2018).
Eigenschaften
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-16-9-11-21(12-10-16)35(32,33)26-23(18-6-4-8-20(14-18)27(28)29)15-22(24-26)17-5-3-7-19(13-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXROPFWZRSMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)



![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)

![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)
![(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine](/img/structure/B2633687.png)